molecular formula C16H19BN2O2 B14854073 6-Phenylpyrazin-2-ylboronic acid pinacol ester

6-Phenylpyrazin-2-ylboronic acid pinacol ester

Cat. No.: B14854073
M. Wt: 282.1 g/mol
InChI Key: OIURVTDSTCUNPC-UHFFFAOYSA-N
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Description

6-Phenylpyrazin-2-ylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid pinacol ester group makes it a versatile reagent in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylpyrazin-2-ylboronic acid pinacol ester typically involves the reaction of 6-Phenylpyrazine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a suitable solvent such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyrazin-2-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

    Solvents: Dimethylformamide (DMF), Toluene, Ethanol

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds

    Oxidation: Formation of phenols

    Hydrolysis: Formation of boronic acids

Mechanism of Action

The mechanism of action of 6-Phenylpyrazin-2-ylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylpyrazin-2-ylboronic acid pinacol ester is unique due to the presence of both a pyrazine ring and a phenyl group, which can impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C16H19BN2O2

Molecular Weight

282.1 g/mol

IUPAC Name

2-phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)14-11-18-10-13(19-14)12-8-6-5-7-9-12/h5-11H,1-4H3

InChI Key

OIURVTDSTCUNPC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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